molecular formula C10H6F3NO2 B1617362 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol CAS No. 312505-97-8

2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol

Cat. No.: B1617362
CAS No.: 312505-97-8
M. Wt: 229.15 g/mol
InChI Key: BYDNWVIKLHIWSM-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol is a chemical compound known for its potential applications in various fields of research and industry. It features a trifluoromethyl group attached to an isoxazole ring, which is further connected to a phenol group. This unique structure imparts significant chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol typically involves the formation of the isoxazole ring followed by the introduction of the trifluoromethyl group. One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes, which forms the isoxazole ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness. These methods often employ catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Methyl)isoxazol-3-yl]phenol
  • 2-[5-(Chloromethyl)isoxazol-3-yl]phenol
  • 2-[5-(Bromomethyl)isoxazol-3-yl]phenol

Uniqueness

2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-7(14-16-9)6-3-1-2-4-8(6)15/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDNWVIKLHIWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425224
Record name ZINC00237601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312505-97-8
Record name ZINC00237601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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